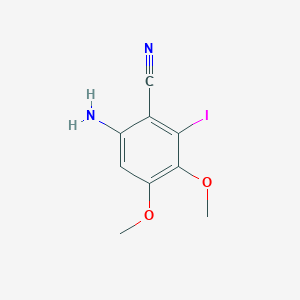
6-Amino-2-iodo-3,4-dimethoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-iodo-3,4-dimethoxybenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H9IN2O2 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
6-Amino-2-iodo-3,4-dimethoxybenzonitrile serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:
- Pharmaceutical Development : Used as a precursor for active pharmaceutical ingredients due to its ability to undergo various chemical transformations.
- Agrochemicals : Its reactivity allows for the synthesis of compounds with potential agricultural applications.
Research has indicated that this compound exhibits significant biological activities:
-
Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines. The presence of the amino and methoxy groups plays a crucial role in its mechanism of action, influencing pathways involving caspase activation and poly(ADP-ribose) polymerase cleavage.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung cancer) 5.2 Induction of apoptosis HeLa (Cervical cancer) 4.8 Caspase activation
Medicinal Chemistry
The compound is under investigation for its potential therapeutic uses:
-
Drug Development : Ongoing research focuses on its role as a precursor in synthesizing new drugs targeting various diseases .
- Mechanism Exploration : Interaction studies have demonstrated binding affinity to proteins involved in cell signaling and apoptosis pathways, which is critical for understanding its therapeutic potential.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth through apoptosis induction.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis methods for this compound to enhance yield and efficiency. Various synthetic routes were explored, emphasizing the importance of reaction conditions and reagent selection.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-methoxybenzonitrile | Contains an amino group and a methoxy group | Lacks iodine; less reactive than the target compound |
| 4-Iodoaniline | Contains an iodine atom but no methoxy groups | Lacks nitrile functionality; different reactivity |
| 3,4-Dimethoxyaniline | Contains two methoxy groups | Lacks iodine; primarily used in dye synthesis |
The presence of both iodine and nitrile functional groups in this compound enhances its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
192869-24-2 |
|---|---|
Fórmula molecular |
C9H9IN2O2 |
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
6-amino-2-iodo-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9IN2O2/c1-13-7-3-6(12)5(4-11)8(10)9(7)14-2/h3H,12H2,1-2H3 |
Clave InChI |
LFSYMBZTFIVRSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
SMILES canónico |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
Sinónimos |
6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














